2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution Reactions: Formation of N-substituted thiadiazole derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of reduced thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a tool compound for studying the biological functions of thiadiazole derivatives and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group on the thiadiazole ring and the benzamide moiety enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H8ClN3OS |
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Molecular Weight |
253.71 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8ClN3OS/c1-6-13-14-10(16-6)12-9(15)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |
InChI Key |
VBWLYTZUCRCKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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